molecular formula C11H15NO B13016413 6-(tert-Butyl)-2-methylnicotinaldehyde

6-(tert-Butyl)-2-methylnicotinaldehyde

Cat. No.: B13016413
M. Wt: 177.24 g/mol
InChI Key: CADDXAFTDOHBAT-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-methylnicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate nicotinic acid derivative.

    Functional Group Introduction: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an aluminum chloride catalyst.

    Formylation: The formyl group is introduced at the 2nd position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: 6-(tert-Butyl)-2-methylnicotinic acid.

    Reduction: 6-(tert-Butyl)-2-methyl-2-hydroxynicotinaldehyde.

    Substitution: 6-(tert-Butyl)-2-methyl-3-bromonicotinaldehyde.

Scientific Research Applications

6-(tert-Butyl)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    6-tert-Butyl-meta-cresol: Used as a flavor and fragrance agent.

    tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.

Uniqueness

6-(tert-Butyl)-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups makes it a valuable compound for studying structure-activity relationships in various research fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-tert-butyl-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H15NO/c1-8-9(7-13)5-6-10(12-8)11(2,3)4/h5-7H,1-4H3

InChI Key

CADDXAFTDOHBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(C)(C)C)C=O

Origin of Product

United States

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